molecular formula C23H20N2O2S B2611343 3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine CAS No. 895649-80-6

3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2611343
CAS No.: 895649-80-6
M. Wt: 388.49
InChI Key: FPNKJBCBHCEGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a quinoline backbone with a sulfonamide group attached at the 3-position and a methylphenyl group attached at the 4-position. The presence of these functional groups will influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged species would all contribute to its properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalytic Applications

One of the significant applications of quinoline derivatives is in catalysis. For instance, phosphine ligands derived from quinoline compounds, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients, particularly those containing an amino acid or a secondary amine component (Imamoto et al., 2012).

Chemical Synthesis and Modification

Quinoline derivatives are key intermediates in various chemical synthesis processes. For example, the synthesis of 3-aryl-1-methylbenzo[f]quinolines involves a three-component condensation process, which has applications in creating novel compounds with potential pharmacological properties (Kozlov & Basalaeva, 2003).

Fluorescence Sensing

Quinoline-based isomers have been utilized for fluorescence sensing properties, specifically in detecting metal ions like Al3+ and Zn2+. Compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol demonstrate significant changes in fluorescence intensity upon interaction with these ions, making them useful in various analytical and environmental applications (Hazra et al., 2018).

Biological and Pharmacological Research

Quinoline derivatives are extensively researched for their potential biological and pharmacological effects. For instance, certain quinoline-4-amines exhibit anti-HIV-1 activity and have been the subject of quantitative structure-activity relationship analyses to design new active compounds for treating HIV (Strekowski et al., 1991).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. This could involve exploring its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Properties

IUPAC Name

N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-16-7-11-18(12-8-16)25-23-20-5-3-4-6-21(20)24-15-22(23)28(26,27)19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNKJBCBHCEGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.